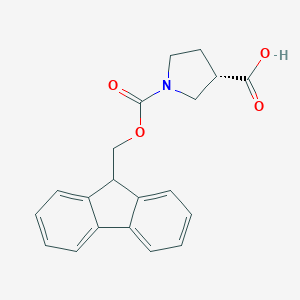

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid

説明

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amine group of amino acids. This protection is crucial for the stepwise construction of peptides, allowing for selective deprotection and coupling reactions.

作用機序

Target of Action

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid, also known as (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The Fmoc group is base-labile, meaning it is rapidly removed by a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of this compound is the protection of the amine group during peptide synthesis. This allows for the successful assembly of peptides without interference from the amine group .

Action Environment

The action of this compound is influenced by the chemical environment. For instance, the Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid typically involves the protection of the amine group of (3S)-1-pyrrolidine-3-carboxylic acid with the Fmoc group. This can be achieved through the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amine to form the Fmoc-protected product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced and removed using automated cycles, allowing for the efficient production of large quantities of the compound .

化学反応の分析

Types of Reactions

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amine.

Coupling Reactions: The free amine can undergo coupling reactions with carboxylic acids or activated esters to form peptide bonds.

Common Reagents and Conditions

Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where this compound serves as a building block .

科学的研究の応用

Chemistry

In chemistry, Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is used extensively in the synthesis of peptides and peptidomimetics. Its Fmoc protection allows for selective deprotection and coupling, facilitating the stepwise construction of complex peptide sequences .

Biology and Medicine

In biology and medicine, peptides synthesized using this compound are used in various applications, including drug development, enzyme inhibitors, and diagnostic tools . The compound’s ability to form stable peptides makes it valuable for studying protein-protein interactions and developing therapeutic agents .

Industry

Industrially, this compound is used in the large-scale production of peptides for pharmaceuticals and biotechnology applications. Its use in automated peptide synthesizers allows for the efficient and high-throughput synthesis of peptides .

類似化合物との比較

Similar Compounds

Boc-(3S)-1-pyrrolidine-3-carboxylic acid: Uses the tert-butyloxycarbonyl (Boc) group for protection.

Cbz-(3S)-1-pyrrolidine-3-carboxylic acid: Uses the benzyloxycarbonyl (Cbz) group for protection.

Uniqueness

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial .

生物活性

Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-Pro, is a significant compound in the field of peptide synthesis. This compound features a pyrrolidine ring, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group. Its molecular formula is and it has a molecular weight of approximately 353.4 g/mol . The unique stereochemistry indicated by (3S) plays a crucial role in its biological activity, influencing its interactions in various biochemical pathways.

Role in Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis. The Fmoc group serves as a protective mechanism for the amino group during the assembly of peptide chains, allowing for selective coupling with other amino acids . This specificity is vital for creating peptides with desired biological functions.

Biological Activities

Research indicates that compounds containing pyrrolidine structures, such as this compound, may exhibit several biological activities:

- Neuroprotective Properties : Some studies suggest that derivatives of pyrrolidine can protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Anticancer Activity : Certain derivatives of pyrrolidine have shown promise in anticancer applications. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells .

The biological activity of this compound is largely attributed to its ability to interact with enzymes and receptors within biological systems. Research has focused on how structural modifications at the pyrrolidine position can influence binding affinity and specificity toward target biomolecules . For example, studies have shown that specific substitutions can enhance the compound's effectiveness against cancer cells by altering viability rates significantly .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Fmoc-(2S)-proline | Pyrrolidine ring with an additional carbon | Important in collagen synthesis |

| (S)-(+)-pyrrolidine-3-carboxylic acid | Simple pyrrolidine structure without protection | Naturally occurring amino acid |

| Fmoc-(4R)-hydroxyproline | Hydroxyproline structure with Fmoc protection | Key role in stabilizing collagen structures |

The distinct stereochemistry and functional groups of this compound allow for versatile applications in peptide synthesis compared to other derivatives .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

- Neuroprotective Studies : Research has indicated that certain pyrrolidine derivatives can protect against oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent .

- Anticancer Efficacy : In vitro studies utilizing A549 lung cancer cells have shown that modifications of pyrrolidine derivatives can lead to significant reductions in cell viability. For instance, a derivative reduced viability to 21.2%, indicating strong anticancer potential .

- Enzyme Inhibition : Recent findings suggest that fully substituted 5-oxopyrrolidines derived from related structures can inhibit important enzymes like BACE-1, which is relevant for Alzheimer's disease research. These interactions highlight the therapeutic potential of pyrrolidine derivatives in enzyme modulation .

特性

IUPAC Name |

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAMYYOQAAUXLR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363690 | |

| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-66-2 | |

| Record name | 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(3S)-1-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。